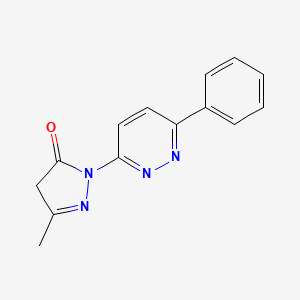
1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzofuran core substituted with phenyl and trimethylphenyl groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylphenylboronic acid with 2-bromo-1-phenylbenzofuran in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene, and requires heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions: 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzofuran ring.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the phenyl or trimethylphenyl groups using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated benzofuran derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in inhibiting microbial growth or cancer cell proliferation.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
- 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline
- 1-Phenyl-3-(2,4,6-trimethylphenyl)urea
- 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrrole
Comparison: 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran stands out due to its benzofuran core, which imparts unique electronic and steric properties compared to other similar compounds. While 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline and 1-Phenyl-3-(2,4,6-trimethylphenyl)urea share similar substituents, their core structures differ, leading to variations in reactivity and applications. The benzofuran core of this compound offers distinct advantages in terms of stability and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62423-16-9 |
|---|---|
分子式 |
C23H20O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran |
InChI |
InChI=1S/C23H20O/c1-15-13-16(2)21(17(3)14-15)23-20-12-8-7-11-19(20)22(24-23)18-9-5-4-6-10-18/h4-14H,1-3H3 |
InChI 键 |
RFTDERJULUJDQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)

![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)

![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)

![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)





